4-chloro-1-ethynyl-2-methoxybenzene
CAS No.: 1587729-01-8
Cat. No.: VC11481457
Molecular Formula: C9H7ClO
Molecular Weight: 166.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1587729-01-8 |
|---|---|
| Molecular Formula | C9H7ClO |
| Molecular Weight | 166.6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-1-ethynyl-2-methoxybenzene features a benzene ring with three substituents: a chlorine atom at position 4, an ethynyl group (-C≡CH) at position 1, and a methoxy group (-OCH) at position 2. This substitution pattern is critical to its reactivity, as the electron-withdrawing chlorine and electron-donating methoxy group create a polarized aromatic system . The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in cross-coupling reactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.6 g/mol | |
| SMILES Notation | COC1=C(C=CC(=C1)Cl)C#C | |
| InChI Key | WBLLTTDQALOJJR-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically involves sequential functionalization of a benzene precursor. A plausible route includes:
-
Methoxy Introduction: Friedel-Crafts alkylation or direct methoxylation of a chlorobenzene derivative.
-
Chlorination: Electrophilic substitution using Cl or SOCl under controlled conditions.
-
Ethynyl Incorporation: Sonogashira coupling of a halogenated intermediate with acetylene gas or trimethylsilylacetylene.
Industrial Production Challenges
Scaling this synthesis requires optimizing catalysts and reaction conditions. For instance, palladium-based catalysts in Sonogashira couplings must balance cost and efficiency. Continuous flow reactors could enhance yield by improving heat and mass transfer.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The methoxy group activates the ring toward electrophilic attack at the ortho and para positions, while the chlorine atom directs incoming electrophiles to specific sites. For example, nitration would likely occur at position 5 or 3, depending on reaction conditions.
Cross-Coupling Reactions
The ethynyl group participates in:
-
Sonogashira Coupling: Formation of carbon-carbon bonds with aryl halides.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.
Representative Reaction Table:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sonogashira Coupling | Pd(PPh), CuI, EtN | Biaryl acetylene derivatives |
| Hydrogenation | H, Pd/C | 4-Chloro-1-ethyl-2-methoxybenzene |
Applications in Materials Science
Polymer Chemistry
The ethynyl group enables this compound to act as a monomer in polyacetylene synthesis. Cross-linked polymers derived from such monomers exhibit enhanced thermal stability and electrical conductivity, making them candidates for organic semiconductors.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold or silicon surfaces can be fabricated via thiol-ethynyl interactions. These SAMs serve as platforms for biosensors or catalytic interfaces .
Comparative Analysis with Structural Isomers
1-Chloro-4-ethynyl-2-methoxybenzene
This isomer differs in substituent positions, altering electronic effects. The chlorine at position 1 deactivates the ring more strongly, reducing electrophilic substitution rates compared to the 4-chloro isomer .
4-Ethynylanisole
Lacking the chlorine atom, this analog exhibits higher reactivity in coupling reactions but reduced stability under acidic conditions.
Future Research Directions
Mechanistic Studies
-
Elucidate the compound’s behavior in photocatalytic reactions.
-
Investigate its role in metal-organic framework (MOF) synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume